REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[CH3:12][NH:13][CH3:14].[CH2:15]=O>CO>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:12][N:13]([CH3:15])[CH3:14])=[C:7]([OH:11])[CH:6]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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30.5 g
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Type
|
reactant
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Smiles
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C(C)(=O)NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
27.5 g
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Type
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reactant
|
Smiles
|
CNC
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Name
|
|
Quantity
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16.4 g
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Type
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reactant
|
Smiles
|
C=O
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Name
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Quantity
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25 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was placed in an ice bath
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Type
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CUSTOM
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Details
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just after the precipitate formed (ABOUT 15 minutes)
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Duration
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15 min
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Type
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FILTRATION
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Details
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The white precipitate was filtered after 15-30 minutes
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Duration
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22.5 (± 7.5) min
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Type
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WASH
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Details
|
washed with cold water
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Type
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CUSTOM
|
Details
|
air-dried
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NC=1C=CC(=C(C1)O)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |